molecular formula C15H10Cl2N2OS2 B5971160 2-(1,3-benzothiazol-2-ylthio)-N-(2,6-dichlorophenyl)acetamide

2-(1,3-benzothiazol-2-ylthio)-N-(2,6-dichlorophenyl)acetamide

Cat. No. B5971160
M. Wt: 369.3 g/mol
InChI Key: VLDITSQWFGGLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylthio)-N-(2,6-dichlorophenyl)acetamide, commonly known as BTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BTA is a member of the benzothiazole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of BTA is not fully understood, but it is thought to involve the inhibition of protein tyrosine phosphatases. These enzymes are involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these enzymes, BTA may disrupt these processes and lead to cell death. BTA has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects
BTA has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. BTA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, the precise mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTA in lab experiments is its diverse range of biological activities. BTA has been shown to have anticancer, antimicrobial, and antiviral properties, making it a useful tool for studying these diseases. In addition, BTA has been investigated as a potential therapeutic agent for neurodegenerative diseases, which are a major health concern worldwide.
However, there are also limitations to using BTA in lab experiments. For example, the mechanism of action of BTA is not fully understood, which makes it difficult to interpret experimental results. In addition, BTA has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on BTA. One area of interest is the development of BTA derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of BTA, which could lead to the development of new therapeutic strategies for cancer and neurodegenerative diseases. Finally, the potential use of BTA in combination with other drugs or therapies should be explored, as this may lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of BTA involves a series of chemical reactions that begin with the reaction of 2-aminobenzothiazole with 2,6-dichlorobenzoyl chloride to form 2-(2,6-dichlorobenzoyl)amino-benzothiazole. This intermediate is then reacted with thioacetic acid to form the final product, BTA. The synthesis of BTA has been optimized to increase yield and purity, and several modifications to the original protocol have been proposed to improve the process.

Scientific Research Applications

BTA has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. BTA has also been studied for its ability to inhibit protein tyrosine phosphatases, which play a critical role in many cellular processes. In addition, BTA has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS2/c16-9-4-3-5-10(17)14(9)19-13(20)8-21-15-18-11-6-1-2-7-12(11)22-15/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDITSQWFGGLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,6-dichlorophenyl)acetamide

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